molecular formula C9H10N2O2S2 B8428801 methyl N-(4-nitrobenzyl)dithiocarbamate

methyl N-(4-nitrobenzyl)dithiocarbamate

Cat. No.: B8428801
M. Wt: 242.3 g/mol
InChI Key: BZZRYFYYMTYANR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(4-nitrobenzyl)dithiocarbamate is a useful research compound. Its molecular formula is C9H10N2O2S2 and its molecular weight is 242.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10N2O2S2

Molecular Weight

242.3 g/mol

IUPAC Name

methyl N-[(4-nitrophenyl)methyl]carbamodithioate

InChI

InChI=1S/C9H10N2O2S2/c1-15-9(14)10-6-7-2-4-8(5-3-7)11(12)13/h2-5H,6H2,1H3,(H,10,14)

InChI Key

BZZRYFYYMTYANR-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)NCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 150 g (795 mmole) of 4-nitrobenzylamine hydrochloride and 243 ml (176 g, 1.75 mole) of triethylamine in 780 ml of methanol was added gradually (under N2) a solution of 54 ml (68.9 g, 906 mmole) of carbon disulfide in 300 ml of methanol. The internal temperature was maintained below 30° C. during the addition, which took 75 minutes. After an additional hour at room temperature, the reaction mixture was cooled to -10° C. in an ice-MeOH bath as a solution of 50 ml (113 g, 795 mmole) of methyl iodide in 125 ml of methanol was gradually added over about 20 minutes. The cooling bath was removed, and the mixture was allowed to stir at room temperature for 2 hours. It was then concentrated in vacuo to a volume of approximately 500 ml and partioned between 2 L of ether and 2 L of 0.2 N HCl. The ethereal phase was washed with 2 L of saturated aqueous NAGl, dried over. MgSO4, filtered and concentrated to give a yellow solid. Trituration with petroleum ether and drying afforded 187 g (97%) of methyl N-(4-nitrobenzyl)dithiocarbamate, mp 106°-107° C., satisfactory purity by TLC in 2:1 hexane EtOAc; mass spectrum (FAB) m/e 243 (M+1)+.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
243 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
780 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two

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